molecular formula C15H13N3O2S B7688260 N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide

Cat. No. B7688260
M. Wt: 299.3 g/mol
InChI Key: NRAOWORGUYEOGV-UHFFFAOYSA-N
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Description

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and glutamate. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is also thought to reduce the levels of amyloid-beta by inhibiting the activity of an enzyme called beta-secretase.
Biochemical and Physiological Effects
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to improve cognitive function and memory in animal models. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to reduce the levels of amyloid-beta, a protein that is known to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its ability to improve cognitive function and memory in animal models. This makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its lack of selectivity for certain neurotransmitter receptors, which may lead to unwanted side effects.

Future Directions

There are several future directions for the research and development of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the optimization of the synthesis method to improve yields and purity. Another direction is the evaluation of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and to identify any potential side effects or limitations. Finally, there is a need for the development of more selective compounds that target specific neurotransmitter receptors, which may lead to improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves a multi-step process that begins with the preparation of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with thiophene-2-carboxylic acid chloride to form the final product. The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for large-scale manufacturing.

Scientific Research Applications

N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and other cognitive disorders. In these studies, N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to improve cognitive function and memory in animal models. N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to reduce the levels of amyloid-beta, a protein that is known to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-13-17-15(20-18-13)10-6-3-4-7-11(10)16-14(19)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOWORGUYEOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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